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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoyl chloride

CAS No.: 1000339-85-4

Cat. No.: B1612812

Get Quote

Application Note: 2-Fluoro-3-methylbenzoyl chloride Role: Pharmaceutical Intermediate &

Pharmacophore Building Block CAS: 1000339-85-4 (Chloride) | Related CAS: 315-31-1 (Acid)

[1][2]

Abstract
This guide details the technical application of 2-Fluoro-3-methylbenzoyl chloride in drug

discovery and medicinal chemistry. Distinguished by its specific ortho-fluoro and meta-methyl

substitution pattern, this intermediate is critical for modulating metabolic stability, lipophilicity,

and conformational locking in small molecule inhibitors.[2] This document provides validated

protocols for its synthesis, handling, and deployment in the creation of Autotaxin (ATX)

inhibitors, USP7 inhibitors, and Kinase ligands.[2]

Introduction: The Pharmacophore Advantage
In modern medicinal chemistry, the 2-fluoro-3-methylphenyl moiety is not merely a structural

filler; it is a functional pharmacophore designed to exploit specific molecular interactions:
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The Ortho-Fluoro Effect: The fluorine atom at the C2 position exerts a strong electron-

withdrawing effect while simultaneously acting as a weak hydrogen bond acceptor. Crucially,

it induces a specific torsion angle in benzamides due to dipole-dipole repulsion with the

carbonyl oxygen, often "locking" the molecule into a bioactive conformation.

Metabolic Blocking: The C3-methyl group sterically hinders metabolic oxidation at the

vulnerable meta and para positions, extending the half-life (

) of the drug candidate.

Lipophilic Tuning: The combination of -F and -CH

incrementally increases

, enhancing membrane permeability without the solubility penalties often associated with
heavier halogens.[1]

Core Pharmaceutical Applications
Analysis of patent literature and recent medicinal chemistry publications reveals three primary

domains for this intermediate:

A. Autotaxin (ATX) Inhibitors (Fibrosis & Oncology)
Mechanism: ATX converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a

driver of tumor migration and fibrosis.[2][3]

Application: The 2-fluoro-3-methylbenzoyl moiety is used to cap the "head" of the inhibitor,

fitting into the hydrophobic pocket of the ATX active site.[1]

Reference:Patent CN107205972A describes substituted N-(2-(amino)-2-

oxoethyl)benzamides where this specific acid chloride is coupled to D-valine derivatives to

achieve nanomolar potency.[2]

B. Ubiquitin-Specific Protease 7 (USP7) Inhibitors
Mechanism: USP7 deubiquitinates MDM2, leading to p53 degradation.[2] Inhibiting USP7

restores p53 function in cancer cells.[1][2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://prepchem.com/2-fluorobenzoyl-chloride/
https://patents.google.com/patent/CN107205972A/en
https://patentimages.storage.googleapis.com/f9/e8/41/4988b712784cec/WO2017152062A1.pdf
https://prepchem.com/2-fluorobenzoyl-chloride/
https://patents.google.com/patent/CN107205972A/en
https://patents.google.com/patent/CN107205972A/en
https://prepchem.com/2-fluorobenzoyl-chloride/
https://patents.google.com/patent/CN107205972A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612812?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application: Used to acylate 4-hydroxypiperidin-4-yl scaffolds.[1][2] The specific substitution

pattern is critical for selectivity against other USP isoforms.

Reference:US Patent 2016/0185785 details the synthesis of pyrrolo-pyrimidines where the 2-

fluoro-3-methylbenzoyl group is a key potency determinant.

C. Natural Product Semisynthesis (Haemanthamine)
Application: Derivatization of the alkaloid Haemanthamine to improve antiproliferative activity

against resistant cancer lines (e.g., HT-29, A549).[2][4]

Outcome: The introduction of the 2-fluoro-3-methylbenzoyl group at the C11-OH position

significantly enhances cytotoxicity compared to the parent compound.[1]

Visual Workflow: From Reagent to Drug Candidate
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Caption: Synthetic utility map showing the conversion of the acid precursor to the chloride

intermediate and its divergence into key therapeutic classes.

Experimental Protocols
Protocol A: Synthesis of 2-Fluoro-3-methylbenzoyl
chloride
Use this protocol if the acid chloride is not purchased commercially but synthesized in situ from

the acid (CAS 315-31-1).[1]
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Reagents:

2-Fluoro-3-methylbenzoic acid (1.0 eq)[1][2][5][6]

Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline

ng-star-inserted">

) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

Solvent: Toluene or DCM (anhydrous)[2]

Procedure:

Setup: Equip a dry round-bottom flask with a reflux condenser and a

drying tube (or

line).

Addition: Suspend 2-fluoro-3-methylbenzoic acid (e.g., 5.0 g) in anhydrous toluene (25 mL).

Chlorination: Add thionyl chloride (7.1 mL) dropwise. Optional: Add 1-2 drops of DMF to

catalyze the reaction.[1]

Reaction: Heat to reflux (

) for 3-4 hours. The solution should become clear as the acid converts to the chloride.

Work-up: Cool to room temperature. Remove the solvent and excess

under reduced pressure (rotary evaporator).

Purification: The residue is typically a yellow/orange oil used directly in the next step. For

high purity, vacuum distill (bp ~95-100°C at reduced pressure, check specific vacuum).[2]

Protocol B: General Amide Coupling (Drug Synthesis)
Standard procedure for coupling to amines (e.g., piperidines, anilines).[2]

Reagents:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://prepchem.com/2-fluorobenzoyl-chloride/
https://patents.google.com/patent/CN107205972A/en
https://patents.google.com/patent/WO2020123395A1/en
https://patents.google.com/patent/WO2024112854A1/fr
https://patents.google.com/patent/CN107205972A/en
https://prepchem.com/2-fluorobenzoyl-chloride/
https://patents.google.com/patent/CN107205972A/en
https://patents.google.com/patent/CN107205972A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612812?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amine substrate (1.0 eq)[2][5][6]

2-Fluoro-3-methylbenzoyl chloride (1.1 - 1.2 eq)[1][2]

Base: Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

) or DIPEA (2.0 - 3.0 eq)[1]

Solvent: Dichloromethane (DCM) or THF (anhydrous)[2]

Procedure:

Dissolution: Dissolve the amine substrate (1.0 mmol) and DIPEA (3.0 mmol) in anhydrous

DCM (10 mL) under

.

Cooling: Cool the reaction mixture to

using an ice bath.

Acylation: Add a solution of 2-fluoro-3-methylbenzoyl chloride (1.2 mmol) in DCM (2 mL)

dropwise over 10 minutes.

Monitoring: Allow to warm to room temperature and stir for 2-12 hours. Monitor by TLC or

LC-MS (Target Mass = Amine MW + 136.1 - 1.0).[1][2]

Quench: Quench with saturated

solution.

Extraction: Extract with DCM (3x). Wash organics with brine, dry over ngcontent-ng-

c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, and concentrate.

Protocol C: Analytical Characterization Data
When characterizing the intermediate or derivatives, look for these signature signals:
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Technique Expected Signal Interpretation

1H NMR

ngcontent-ng-c1989010908=""

_nghost-ng-c2193002942=""

class="inline ng-star-inserted">

2.30 - 2.40 ppm (s, 3H)

Methyl group at C3 position.[1]

1H NMR

ngcontent-ng-c1989010908=""

_nghost-ng-c2193002942=""

class="inline ng-star-inserted">

7.00 - 7.80 ppm (m, 3H)

Aromatic protons. Pattern

depends on coupling constants

(ngcontent-ng-

c1989010908="" _nghost-ng-

c2193002942="" class="inline

ng-star-inserted">

).

19F NMR

ngcontent-ng-c1989010908=""

_nghost-ng-c2193002942=""

class="inline ng-star-inserted">

-110 to -120 ppm

Fluorine signal (distinctive shift

due to ortho-carbonyl).

IR

~1730 - 1770 cmngcontent-ng-

c1989010908="" _nghost-ng-

c2193002942="" class="inline

ng-star-inserted">

C=O stretch (Acid Chloride).

Shifts to ~1650 cmngcontent-

ng-c1989010908="" _nghost-

ng-c2193002942=""

class="inline ng-star-inserted">

in Amide.[1][7]

Handling & Safety (E-E-A-T)
Corrosivity: This compound hydrolyzes rapidly in moist air to release hydrochloric acid (HCl)

and the parent benzoic acid. It causes severe skin burns and eye damage.[1][2]

Storage: Store under inert atmosphere (

or Ar) at
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. If the liquid turns cloudy or forms white crystals, it has hydrolyzed; redistillation may be
required.

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield.[2]

Always handle in a functioning fume hood.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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